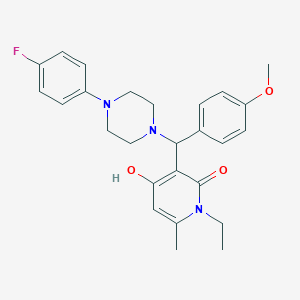

1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Description

Properties

IUPAC Name |

1-ethyl-3-[[4-(4-fluorophenyl)piperazin-1-yl]-(4-methoxyphenyl)methyl]-4-hydroxy-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30FN3O3/c1-4-30-18(2)17-23(31)24(26(30)32)25(19-5-11-22(33-3)12-6-19)29-15-13-28(14-16-29)21-9-7-20(27)8-10-21/h5-12,17,25,31H,4,13-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDPSSQULKJQQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)OC)N3CCN(CC3)C4=CC=C(C=C4)F)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure includes a piperazine moiety, which is often linked to various pharmacological effects, and a pyridine ring that contributes to its biological activity.

Pharmacological Properties

- Dopamine Transporter Inhibition : Compounds similar to the target structure have shown effectiveness in inhibiting dopamine transporters (DAT), which are crucial in the treatment of psychostimulant abuse. For instance, a derivative was noted to reduce the reinforcing effects of cocaine and methamphetamine in preclinical models .

- Antitumor Activity : Preliminary studies indicate that related compounds exhibit significant antitumor activities. For example, derivatives containing similar piperazine structures demonstrated inhibition rates against certain cancer cell lines, such as HL-60 leukemia cells .

- Neuropharmacological Effects : The presence of the piperazine group suggests potential neuropharmacological effects, including anxiolytic and antidepressant-like activities. Compounds with similar structures have been evaluated for their effects on mood disorders .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Receptor Modulation : The compound may act as a modulator at various neurotransmitter receptors, including serotonin and dopamine receptors. This modulation can lead to altered signaling pathways that affect mood and behavior .

- Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit specific enzymes involved in tumor progression, such as CDC25B phosphatase, leading to reduced cell proliferation in cancer models .

Study 1: Antitumor Efficacy

A study synthesized several derivatives based on piperazine scaffolds and tested their antitumor activity against various cancer cell lines. One compound exhibited an inhibition rate of 99% at a concentration of 20 μg/mL against CDC25B, indicating strong potential for cancer treatment .

Study 2: Neuropharmacological Assessment

In a behavioral study involving rats, compounds structurally related to the target molecule were assessed for their impact on drug-seeking behavior. Results indicated that these compounds significantly reduced the reinforcing effects of cocaine without inducing psychostimulant behaviors themselves .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target/Mechanism | Efficacy Rate |

|---|---|---|---|

| Compound A | Antitumor | CDC25B Inhibition | 99% inhibition at 20 μg/mL |

| Compound B | DAT Inhibition | Dopamine Transporter | K_i = 23 nM |

| Compound C | Neuropharmacological | Serotonin Receptor Modulation | Significant reduction in drug-seeking behavior |

Comparison with Similar Compounds

Comparison with Similar Pyridin-2(1H)-one Derivatives

The compound’s structural and functional attributes are compared below with analogous pyridin-2(1H)-one derivatives reported in the literature.

Structural and Pharmacological Comparisons

Key Differentiators of the Target Compound

Substituent Effects :

- The 4-methoxy group may improve metabolic stability by reducing oxidative metabolism .

- The 4-fluorophenylpiperazine moiety is associated with serotoninergic activity (e.g., SSRIs) but may also modulate kinase pathways due to fluorinated aryl systems .

ADMET Profile : Unlike eIF4A3 inhibitors (e.g., compound 1o ), which face P-gp efflux challenges (efflux ratio: 25.0), the target compound’s bulky benzhydryl group may reduce P-gp recognition, though this requires validation .

Research Findings and Structure-Activity Relationships (SAR)

- Piperazine Positioning : Piperazine groups at position 3 (as in the target compound) vs. position 1 (SSRIs) or 5 (eIF4A3 inhibitors) significantly alter target engagement. The 3-substituted benzhydryl-piperazine system may enable dual-target or polypharmacological effects .

- Aromatic Substitution : Fluorine and methoxy groups on aryl rings enhance binding affinity and selectivity. For example, fluorination improves CNS penetration in MCHR1 antagonists, while methoxy groups reduce CYP-mediated metabolism .

- Pyridinone Core Modifications: Hydroxy and methyl groups at positions 4 and 6, respectively, may stabilize hydrogen bonding (critical for kinase inhibition) and steric interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.